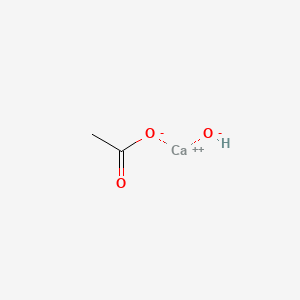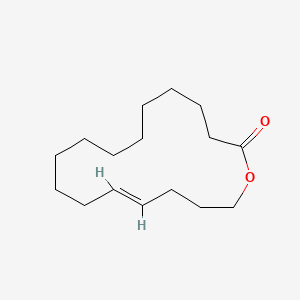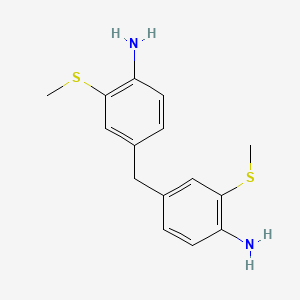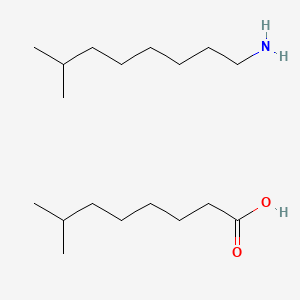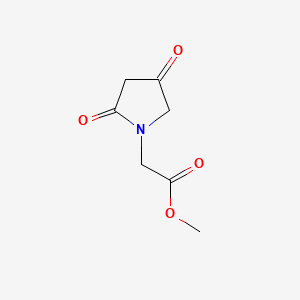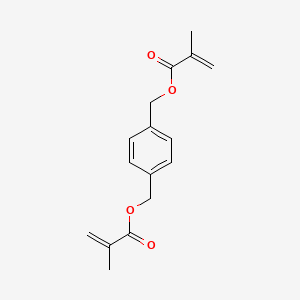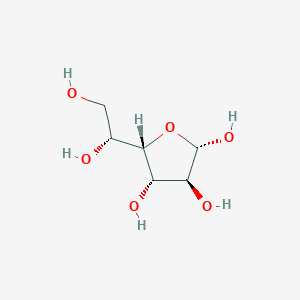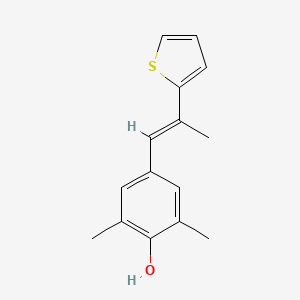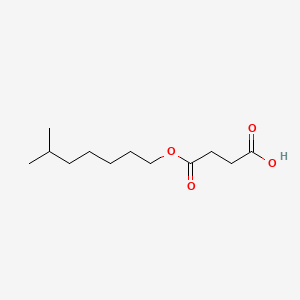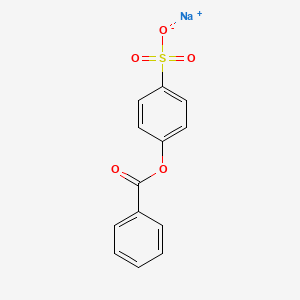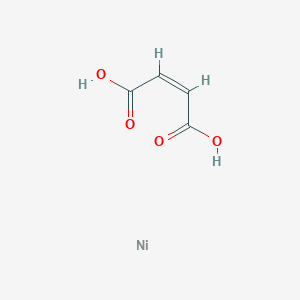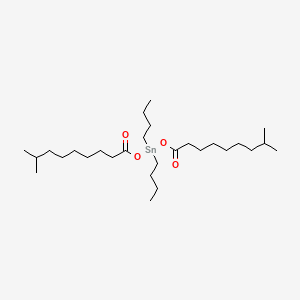
Dibutylbis((1-oxoisodecyl)oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis((1-oxoisodecyl)oxy)stannane is an organotin compound with the molecular formula C28H56O4Sn and a molecular weight of 575.45184 . This compound is part of the broader class of organotin compounds, which are known for their applications in various industrial and research settings.
Méthodes De Préparation
The synthesis of Dibutylbis((1-oxoisodecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Dibutylbis((1-oxoisodecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert it back to dibutyltin oxide and 1-oxoisodecanoic acid.
Substitution: It can undergo substitution reactions where the 1-oxoisodecyl groups are replaced by other organic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Dibutylbis((1-oxoisodecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Research studies have explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Investigations are ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various pharmaceutical agents.
Industry: It is employed in the production of polymers and as a stabilizer in the manufacturing of plastics
Mécanisme D'action
The mechanism of action of Dibutylbis((1-oxoisodecyl)oxy)stannane involves its interaction with cellular components, leading to the disruption of microbial cell membranes. The compound’s organotin structure allows it to bind to thiol groups in proteins, inhibiting essential enzymatic functions. This results in the antimicrobial properties observed in various studies .
Comparaison Avec Des Composés Similaires
Similar compounds to Dibutylbis((1-oxoisodecyl)oxy)stannane include:
Dibutylbis((1-oxoisooctyl)oxy)stannane: This compound has a shorter alkyl chain compared to this compound, resulting in different physical and chemical properties.
Tributyltin oxide: Known for its use as a biocide, it has a different tin coordination environment and exhibits distinct biological activities.
Dioctyltin oxide: Used in similar applications but with different reactivity due to its longer alkyl chains.
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall effectiveness in various applications .
Propriétés
Numéro CAS |
85702-75-6 |
|---|---|
Formule moléculaire |
C28H56O4Sn |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
[dibutyl(8-methylnonanoyloxy)stannyl] 8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
XKILITIYNKWIPW-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


